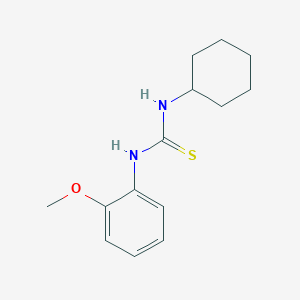
N-cyclohexyl-N'-(2-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(2-methoxyphenyl)thiourea, also known as CCT018159, is a small molecule compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has been extensively studied for its anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(2-methoxyphenyl)thiourea is mainly attributed to its ability to inhibit the activity of CK2. CK2 is a protein kinase that plays a crucial role in cell survival and proliferation. Inhibition of CK2 activity by this compound leads to the activation of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the p53 pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(2-methoxyphenyl)thiourea has several advantages for laboratory experiments. It is a small molecule compound that can be easily synthesized in the laboratory. It has also been extensively studied for its anti-cancer properties, making it an attractive candidate for further research. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N'-(2-methoxyphenyl)thiourea. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to determine the mechanism of action and efficacy of this compound in inhibiting inflammation. Additionally, the development of more soluble derivatives of this compound could improve its potential for therapeutic use.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-(2-methoxyphenyl)thiourea involves the reaction of cyclohexylisothiocyanate with 2-methoxyaniline in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate isothiourea, which then undergoes cyclization to form the final product.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(2-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various fields of biomedical research. One of the major areas of interest is its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase CK2. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-10-6-5-9-12(13)16-14(18)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZREAKHQZVIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)
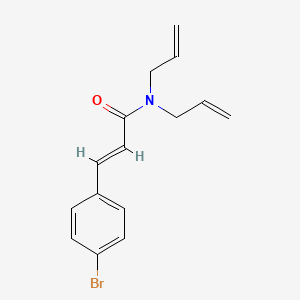
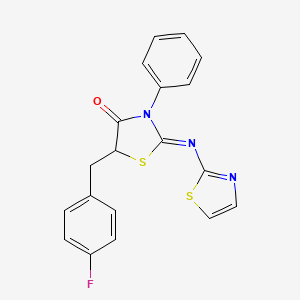
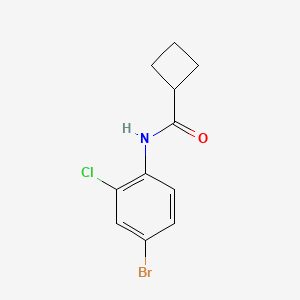
![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
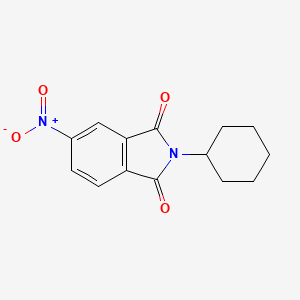
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)
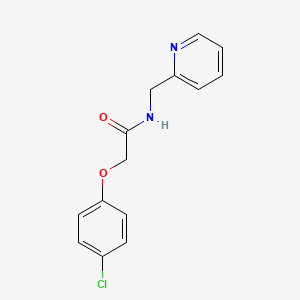


![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)